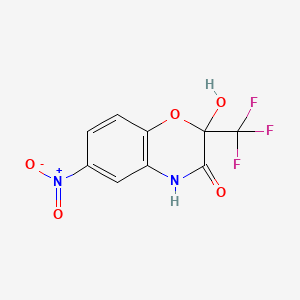
N,N-diethyl-N',N'-diphenyl-6-(1H-pyrrol-1-yl)-1,3,5-triazine-2,4-diamine
説明
N,N-diethyl-N',N'-diphenyl-6-(1H-pyrrol-1-yl)-1,3,5-triazine-2,4-diamine, commonly known as DPA or Diphenylamine, is a chemical compound that has been widely used in various scientific research applications. It is a heterocyclic organic compound that belongs to the triazine family and has a molecular formula of C20H22N6. DPA has been extensively studied due to its unique chemical properties and potential applications in various fields.
科学的研究の応用
Molecular Structure and Spectroscopy
A study by Kavipriya et al. (2015) on a structurally similar compound, N,N'-diphenyl-6-piperidin-1-yl-[1,3,5]-triazine-2,4-diamine, provides insights into molecular structure and spectroscopy. This research focused on synthesizing and analyzing the molecular structure, vibrational spectra, and HOMO-LUMO analysis of the compound. The study employed FT-IR, FT-Raman spectra, and density functional methods to explore the molecular geometry, vibrational wavenumbers, and bonding features of the molecule. Additionally, non-linear optical (NLO) behavior and molecular properties such as ionization potential, electro-negativity, and electrophilicity were investigated, revealing insights into charge transfer within the molecule and stability arising from hyperconjugative interactions and charge delocalization (Kavipriya et al., 2015).
Metal Chelation and Crystal Engineering
Duong et al. (2011) explored compounds including 6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine, noting their resemblance to 2,2′-bipyridine and potential to chelate metals. These compounds incorporate diaminotriazinyl (DAT) groups, facilitating predictable structures through multiple coordinative interactions and hydrogen bonds. The study showed that these compounds react with Ag(I) salts to yield cationic chelates, with DAT groups significantly influencing the resultant structures (Duong et al., 2011).
Tribological and Anticorrosion Applications
Wu et al. (2017) investigated novel xanthate-containing triazine derivatives for their tribological and anticorrosion behavior in water-glycol. The study synthesized additives like 2,4-Di-(N,N-diethanolamine)-6-(ethyl xanthate ester-yl)-1,3,5-triazine and tested their effects on cast iron and copper surfaces. The additives significantly improved friction-reducing and antiwear performances of water-glycol, forming complex tribofilms on metal surfaces that contributed to reduced friction coefficient and wear rate (Wu et al., 2017).
特性
IUPAC Name |
4-N,4-N-diethyl-2-N,2-N-diphenyl-6-pyrrol-1-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-3-27(4-2)21-24-22(28-17-11-12-18-28)26-23(25-21)29(19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-18H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMRFENLFDKOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)N2C=CC=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-N',N'-diphenyl-6-(1H-pyrrol-1-yl)-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-butyl 8-ethyl 5-amino-2-methyl-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300185.png)
![ethyl 4-({[5-oxo-1-phenyl-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B4300187.png)
![N-(2-butoxyphenyl)-2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B4300205.png)
![2-[1-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4300209.png)
![diethyl 5-amino-7-(4-isopropoxy-3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300216.png)
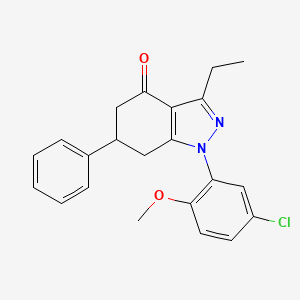
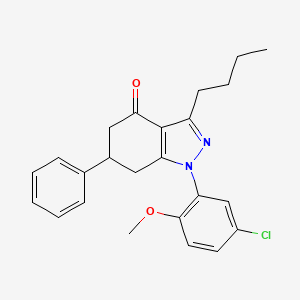
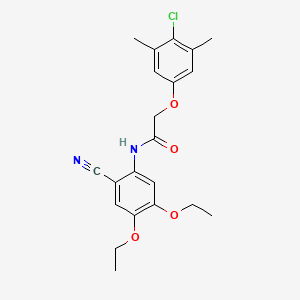

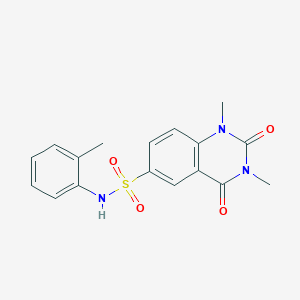
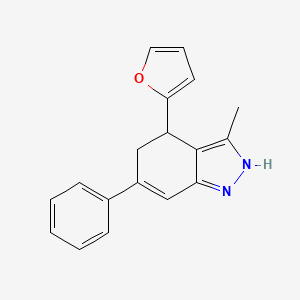
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4300278.png)
![3-amino-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4300286.png)
